molecular formula C17H17FN4O4S B2508827 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1903394-71-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2508827
CAS No.: 1903394-71-7
M. Wt: 392.41
InChI Key: KWRGWYVMSXRIGB-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its unique bioisosteric properties and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole ring is valued for its bioisosteric equivalence with ester and amide moieties, offering improved metabolic stability in many cases, which makes it a perfect framework for novel drug development . The core structure suggests potential for diverse pharmacological applications. Compounds featuring the 1,2,4-oxadiazole nucleus have been explored as commercial drugs and research compounds for various conditions, including use as cough suppressants, vasodilators, antiviral agents, and treatments for muscular dystrophy, demonstrating the versatility of this chemotype . Furthermore, the integration of a sulfonamide group and a fluorinated aromatic system in this specific molecule indicates potential research applications targeting enzymes or receptors where these motifs are known to interact. Researchers may investigate this compound for its potential in high-throughput screening, as a building block in combinatorial chemistry, or as a lead compound for optimizing activity against specific biological targets. This product is strictly For Research Use Only.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c1-3-25-15-7-4-12(9-19-15)17-21-16(26-22-17)10-20-27(23,24)14-6-5-13(18)8-11(14)2/h4-9,20H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRGWYVMSXRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by various research findings and data.

Chemical Structure

The compound features a complex structure that includes:

  • A 1,2,4-oxadiazole moiety known for diverse biological activities.
  • A pyridine ring that enhances its pharmacological profile.
  • A sulfonamide group which is often associated with antibacterial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives. For instance, a study identified several 1,2,4-oxadiazole derivatives with significant antiviral activity against the Zika virus (ZIKV) and other members of the Flaviviridae family. Specifically, compounds similar to this compound demonstrated effectiveness against ZIKV, dengue virus, and Japanese encephalitis virus .

Antibacterial Activity

Compounds containing the sulfonamide group are traditionally recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides exhibit potent activity against a range of bacterial strains. A specific study on 1,3,4-oxadiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Various derivatives have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the ethoxy-pyridine moiety in this compound may enhance its efficacy against specific cancer types .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications on the pyridine or oxadiazole rings can significantly influence potency.
  • Linker Variations : The type of linker connecting the oxadiazole to other moieties affects solubility and bioavailability.
  • Fluorination : The presence of fluorine atoms has been shown to enhance metabolic stability and binding affinity to biological targets .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

Activity TypeCompound TypeBiological TargetReference
Antiviral1,2,4-Oxadiazole DerivativesZika Virus
AntibacterialSulfonamide DerivativesGram-positive & Gram-negative Bacteria
AnticancerOxadiazole DerivativesVarious Cancer Cell Lines

Case Studies

  • Zika Virus Inhibition : A study reported that specific oxadiazole derivatives inhibited ZIKV replication in vitro with IC50 values indicating strong antiviral activity .
  • Antibacterial Screening : In another investigation involving sulfonamide derivatives, N-(6-chloro-pyridinyl) compounds showed remarkable antibacterial effects against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing oxadiazole and pyridine moieties have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .
  • Antimicrobial Properties
    • The presence of the oxadiazole ring is associated with antimicrobial activity. Preliminary studies indicate that this compound exhibits efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential as a novel therapeutic agent in treating infections.
  • Anti-inflammatory Effects
    • Research indicates that the compound may reduce inflammation markers in cell culture models. This property suggests possible applications in treating inflammatory diseases, making it a candidate for further investigation in pharmacological studies.

Case Studies

1. Antitumor Activity Study

  • A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines, attributed to the induction of apoptosis via mitochondrial pathways. The study emphasized the importance of structural modifications to enhance anticancer activity .

2. Antimicrobial Efficacy

  • Research revealed that compounds with pyridine and oxadiazole structures showed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections. The study highlighted the need for further exploration into the mechanisms behind this antimicrobial action.

3. Inflammation Model

  • In a model of acute inflammation, compounds similar to this one significantly reduced pro-inflammatory cytokines. This finding supports the hypothesis that the compound could be developed into a therapeutic agent for inflammatory conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group on the pyridine ring and the sulfonamide moiety participate in nucleophilic substitutions under controlled conditions:

  • Ethoxy Group Reactivity :
    The ethoxy substituent (6-ethoxy) on the pyridine ring can undergo hydrolysis in acidic or basic conditions to yield a hydroxyl group. For example, treatment with concentrated HCl at 80°C converts the ethoxy group to hydroxyl, forming N-((3-(6-hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide .

  • Sulfonamide Functional Group :
    The sulfonamide group (-SO₂NH-) can act as a leaving group in substitution reactions. In the presence of alkyl halides or acyl chlorides, the NH proton is replaced by alkyl or acyl groups under basic conditions (e.g., NaH/DMF), forming derivatives like N-alkylated sulfonamides .

Table 1: Reaction Conditions and Yields for Key Substitutions

Reaction TypeConditionsYield (%)Product Structure
Ethoxy hydrolysisHCl (12M), 80°C, 6 h78Hydroxypyridine derivative
Sulfonamide alkylationNaH, DMF, R-X, 25°C, 12 h65N-alkylated sulfonamide

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strong acidic or basic conditions:

  • Acidic Hydrolysis :
    Treatment with H₂SO₄ (conc.) at 100°C cleaves the oxadiazole ring, yielding a carboxylic acid derivative 4-fluoro-2-methyl-N-((3-(6-ethoxypyridin-3-yl)carbamoyl)methyl)benzenesulfonamide .

  • Basic Hydrolysis :
    In NaOH (2M), the ring opens to form an amidoxime intermediate, which further reacts to generate nitriles or amides depending on reaction time .

Mechanistic Pathway :

OxadiazoleH+Carboxylic Acid(via ring-opening)\text{Oxadiazole} \xrightarrow{\text{H}^+} \text{Carboxylic Acid} \quad \text{(via ring-opening)} OxadiazoleOHAmidoximeNitrile/Amide\text{Oxadiazole} \xrightarrow{\text{OH}^-} \text{Amidoxime} \rightarrow \text{Nitrile/Amide}

Electrophilic Aromatic Substitution

The 4-fluoro-2-methylbenzene ring undergoes electrophilic substitution at the para position relative to the sulfonamide group. For example:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position, yielding 4-fluoro-2-methyl-5-nitro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide .

  • Halogenation :
    Bromine (Br₂/FeBr₃) substitutes hydrogen at the same position, forming a dibromo derivative .

Table 2: Electrophilic Substitution Parameters

ReactionReagentsTemperatureTime (h)Yield (%)
NitrationHNO₃ (fuming), H₂SO₄0–5°C382
BrominationBr₂, FeBr₃, CH₂Cl₂25°C273

Metabolic and Biological Reactivity

In pharmacokinetic studies, the compound undergoes phase I and II metabolic transformations:

  • Oxidation :
    The ethoxy group is oxidized to a carboxylate by cytochrome P450 enzymes, forming N-((3-(6-carboxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide .

  • Conjugation :
    Glucuronidation at the sulfonamide nitrogen enhances water solubility for renal excretion .

Key Findings :

  • The compound’s clearance in mice is 53 mL/min/kg, with oral bioavailability ≥55% .

  • No significant inhibition of CYP isoforms (IC₅₀ > 10 μM), suggesting low drug-drug interaction risk .

Coordination Chemistry

The sulfonamide nitrogen and oxadiazole oxygen act as ligands for metal ions:

  • Cu(II) Complexation :
    Forms a stable complex with CuCl₂ in methanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm).

  • Applications :
    Metal complexes show enhanced antimicrobial activity compared to the parent compound.

Photochemical Reactions

Under UV light (254 nm), the compound undergoes C-S bond cleavage in the sulfonamide group, generating 4-fluoro-2-methylbenzenesulfonic acid and a heterocyclic amine derivative .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 1,2,4-oxadiazole - 6-ethoxypyridinyl
- 4-fluoro-2-methylbenzenesulfonamide
Not explicitly provided Hypothesized: Potential ion channel/receptor modulation (inferred from structural analogs) -
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide () 1,2,4-oxadiazole - 6-ethoxypyridinyl
- 1-methylpyrrole-2-carboxamide
327.34 No activity reported; carboxamide group may alter solubility vs. sulfonamide
5PAM523 () 1,2,4-oxadiazole - Fluorophenyl
- Piperidinyl
Not provided Metabotropic glutamate receptor (mGluR5) modulator
Compound 49 () 1,2,4-oxadiazole - 2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridinyl
- Benzimidazolone
Not provided Dual TRPA1/TRPV1 antagonist (IC50 values not specified)
Compound 6b () 1,2,4-oxadiazole - 6-Fluoropyridin-3-yl
- Carbazole-propanamide
Not provided Cannabinoid receptor CB2-selective ligand
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () 1,2,4-oxadiazole - 4-Nitrophenyl
- 4-Phenoxyphenyl
Not provided Antimicrobial (enteric pathogens)

Key Structural and Functional Comparisons

1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a common feature in all listed compounds. Its planar structure and capacity for hydrogen bonding (via nitrogen and oxygen atoms) make it a versatile pharmacophore. In the target compound, this core likely enhances metabolic stability compared to more labile heterocycles like imidazoles .

Substituent Effects
  • Pyridine vs. Phenyl Groups : The target compound’s 6-ethoxypyridinyl group contrasts with phenyl derivatives (e.g., 4-nitrophenyl in ). The ethoxy group may improve solubility, while pyridine’s basic nitrogen could facilitate interactions with acidic residues in biological targets.
  • Sulfonamide vs. Carboxamide: The 4-fluoro-2-methylbenzenesulfonamide substituent differentiates the target from carboxamide-containing analogs (e.g., ). Sulfonamides are known for strong hydrogen-bonding and protease resistance, often seen in enzyme inhibitors (e.g., carbonic anhydrase) .
  • Fluorine Substituents : The 4-fluoro group on the benzene ring may enhance metabolic stability and membrane permeability, similar to trifluoromethyl groups in ’s compound 49 .

Q & A

Q. How to optimize reaction yields for the critical oxadiazole ring-forming step?

  • Employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate cyclization.
  • Use Dean-Stark traps to remove water in refluxing toluene, shifting equilibrium toward product .

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